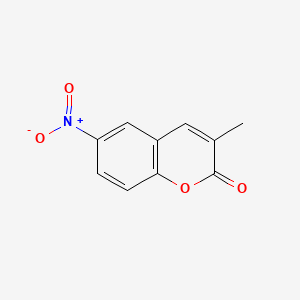![molecular formula C15H12FIO4 B3416923 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid CAS No. 1002970-33-3](/img/new.no-structure.jpg)
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxy Group:
Fluorobenzylation: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.
Formation of the Benzoic Acid: The final step involves the oxidation of a methyl group to form the carboxylic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(2-Fluorobenzyl)oxy]-3-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The methoxy group may also play a role in modulating its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Fluorobenzyl)oxy]-3-iodobenzoic acid
- 4-[(2-Fluorobenzyl)oxy]-5-methoxybenzoic acid
- 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
Uniqueness
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine atoms can enhance its interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1002970-33-3 |
|---|---|
Formule moléculaire |
C15H12FIO4 |
Poids moléculaire |
402.16 g/mol |
Nom IUPAC |
4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid |
InChI |
InChI=1S/C15H12FIO4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-4-2-3-5-11(9)16/h2-7H,8H2,1H3,(H,18,19) |
Clé InChI |
YOJKQRHWUJYCAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3416878.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B3416881.png)
![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine](/img/structure/B3416884.png)

![2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3416898.png)

